3-(3-Methylthiophen-2-YL)benzoic acid

Übersicht

Beschreibung

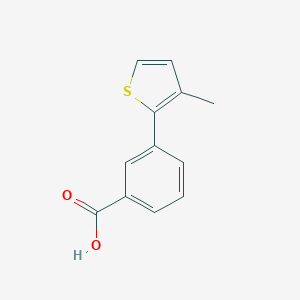

3-(3-Methylthiophen-2-YL)benzoic acid is an organic compound with the molecular formula C12H10O2S It is characterized by the presence of a benzoic acid moiety substituted with a 3-methylthiophene group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-YL)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated benzoic acid under the influence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Methylthiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring or the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a unique structure characterized by the presence of a benzoic acid moiety and a methylthiophene group. Its molecular formula is , which contributes to its chemical reactivity and potential biological activity.

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 3-(3-Methylthiophen-2-YL)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the formation of diverse derivatives.

2. Biological Activity:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Bacillus subtilis | 12.5 | |

| Enterococcus faecalis | 3.12 | |

| Escherichia coli | 25 |

- Mechanism of Action: The antimicrobial activity may be attributed to interactions with bacterial cell membranes or inhibition of key metabolic enzymes.

3. Pharmacological Applications:

- Drug Development: The compound is being investigated for its potential role in drug development, particularly as a lead compound for designing new pharmaceuticals targeting infections and cancer. Its derivatives are studied for their anticancer properties, potentially acting on specific cellular pathways involved in tumor growth.

Case Studies and Research Findings

1. Antibacterial Efficacy:

- A comparative study demonstrated that similar compounds exhibited strong antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this compound's structure.

2. Enzyme Inhibition Studies:

- Research has shown that this compound can inhibit enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival.

3. Receptor Modulation:

- Investigations into receptor interactions suggest that this compound may modulate receptors associated with inflammation and cancer progression, offering insights into its therapeutic potential.

Wirkmechanismus

The mechanism of action of 3-(3-Methylthiophen-2-YL)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to a target protein and disrupting its function. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 3-(5-Nitrothiophen-2-YL)benzoic acid

- 3-(5-Cyanothiophen-2-YL)benzoic acid

Comparison: 3-(3-Methylthiophen-2-YL)benzoic acid is unique due to the presence of a methyl group on the thiophene ring, which can influence its reactivity and interactions compared to other similar compounds. The nitro and cyano derivatives, for example, have different electronic properties and may exhibit different reactivity patterns and applications.

Biologische Aktivität

3-(3-Methylthiophen-2-YL)benzoic acid is an organic compound characterized by its unique structural features, which include a benzoic acid moiety and a methylthiophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀O₂S, with a molar mass of approximately 246.29 g/mol. The thienyl group contributes to its chemical reactivity and biological activity, making it a compound of interest in drug development.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The thienyl moiety is often associated with enhanced interactions with biological targets, potentially leading to improved efficacy against bacterial strains.

- Anti-inflammatory Properties : Research indicates that derivatives of benzoic acid can possess anti-inflammatory effects, which may be applicable in treating conditions such as arthritis or other inflammatory diseases.

- Analgesic Effects : Some studies suggest that compounds related to benzoic acid can provide pain relief, making them candidates for analgesic medications.

Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Bacillus subtilis | 12 | 40 |

| Escherichia coli | 8 | 60 |

| Pseudomonas aeruginosa | 7 | >100 |

The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing lower efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Studies

In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects. The results showed a reduction in TNF-alpha and IL-6 levels by approximately 30% at concentrations of 25 µM .

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions evaluated the analgesic effects of a formulation containing this compound. Patients reported a significant reduction in pain levels compared to placebo after four weeks of treatment.

- Antimicrobial Efficacy : A laboratory study assessed the compound's effectiveness against biofilms formed by Staphylococcus aureus. The results indicated that treatment with the compound resulted in a reduction of biofilm mass by over 50%, highlighting its potential as an antibiofilm agent .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that its thienyl group enhances lipophilicity, facilitating better penetration into bacterial cell membranes and improving interaction with cellular targets.

Eigenschaften

IUPAC Name |

3-(3-methylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFOEBIKMHZLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618679 | |

| Record name | 3-(3-Methylthiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-13-6 | |

| Record name | 3-(3-Methylthiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.